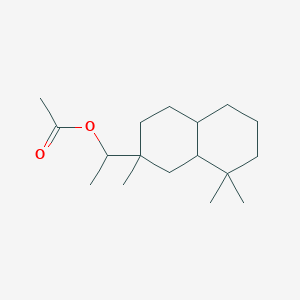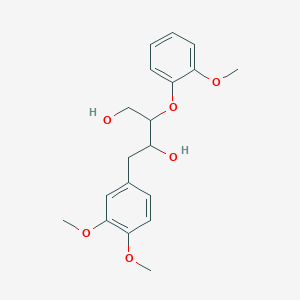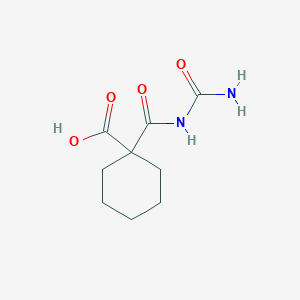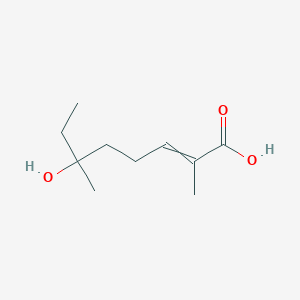
1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethyl acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are often found in natural products such as fruits and flowers. This particular compound is characterized by its complex structure, which includes a decahydronaphthalene core with three methyl groups and an ethyl acetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethyl acetate can be synthesized through the esterification of the corresponding alcohol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction scheme is as follows:
Alcohol+Acetic Acid→Ester+Water
Industrial Production Methods
In an industrial setting, the synthesis of this ester may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and acetic acid in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products
Hydrolysis: Alcohol and acetic acid.
Reduction: Alcohol.
Transesterification: Different ester and alcohol.
Applications De Recherche Scientifique
1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethyl acetate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acetic acid, which may then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with a similar functional group but a less complex structure.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.
Isoamyl acetate:
Uniqueness
1-(2,8,8-Trimethyldecahydronaphthalen-2-yl)ethyl acetate is unique due to its complex structure, which includes a decahydronaphthalene core. This structural complexity may confer unique chemical and biological properties, distinguishing it from simpler esters.
Propriétés
Numéro CAS |
93813-20-8 |
|---|---|
Formule moléculaire |
C17H30O2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
1-(2,8,8-trimethyl-1,3,4,4a,5,6,7,8a-octahydronaphthalen-2-yl)ethyl acetate |
InChI |
InChI=1S/C17H30O2/c1-12(19-13(2)18)17(5)10-8-14-7-6-9-16(3,4)15(14)11-17/h12,14-15H,6-11H2,1-5H3 |
Clé InChI |
JXUFWFKHIKXYRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(CCC2CCCC(C2C1)(C)C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol](/img/structure/B14371105.png)

![Methylenebis[(propan-2-yl)phosphane]](/img/structure/B14371126.png)



![Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane](/img/structure/B14371149.png)

![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol](/img/structure/B14371162.png)
![2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B14371165.png)



![5-{[(2-Hydroxyethyl)(methyl)amino]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14371185.png)
